2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, also known as ZK 164015, is a complex organic compound with the molecular formula C30H43NO4S. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the para position of the phenyl ring, alongside a pentylsulfonyldecyl chain, contributes to its unique chemical properties and potential biological activities. It is primarily studied for its pharmacological applications and interactions within biological systems .
2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol (2-OH-MDI) is a synthetic compound not yet widely studied in scientific research. However, its chemical structure shares similarities with other well-studied indole derivatives, particularly cannabimimetic compounds. Research has been conducted on the synthesis and characterization of 2-OH-MDI, with a focus on its potential biological activity. []
The chemical reactivity of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol can be attributed to its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding and may act as a site for further chemical modifications. Additionally, the indole structure is known for its ability to undergo electrophilic substitution reactions, making it versatile in synthetic organic chemistry. While specific reactions involving this compound are not extensively documented, similar indole derivatives often participate in Friedel-Crafts reactions and nucleophilic substitutions due to their electron-rich nature .
Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The indole framework is particularly notable for its role in many biologically active molecules, including neurotransmitters and pharmaceuticals. Specific studies on ZK 164015 suggest it may have effects on neurotransmitter systems, although detailed mechanisms of action remain to be fully elucidated .
Synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented in the literature, general approaches for synthesizing similar indole derivatives often include:
2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory conditions. Additionally, its unique structure makes it a candidate for further research into drug design and development .
Interaction studies involving 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol focus on its binding affinity to various biological targets, including receptors and enzymes associated with neurotransmission and inflammation. Understanding these interactions is crucial for determining its pharmacological potential and safety profile. Preliminary studies indicate that compounds with similar structures can modulate receptor activity, suggesting that ZK 164015 may influence similar pathways .
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, particularly within the indole family:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(4-Hydroxyphenyl)-3-methyl-1H-indole-5-ol | C15H13NO2 | Simpler structure; lacks pentylsulfonyldecyl chain |
5-Hydroxyindole-3-acetic acid | C10H11NO3 | Known for its role in serotonin metabolism |
Indomethacin | C19H16ClN3O4S | Non-steroidal anti-inflammatory drug |
Uniqueness: The unique aspect of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol lies in its complex alkyl sulfonamide structure combined with the indole framework, which may confer distinct pharmacological properties not observed in simpler analogs .
The compound 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol represents a complex phenylindole derivative with the molecular formula C₃₀H₄₃NO₄S and a molecular weight of 513.7 grams per mole [1]. This molecule features a sophisticated architecture built upon an indole core system that is extensively substituted with both aromatic and aliphatic components [1]. The structural complexity is evidenced by the presence of 36 heavy atoms and 16 rotatable bonds, indicating significant conformational flexibility [1].
The indole nucleus forms the central scaffold of the molecule, consisting of a fused benzene-pyrrole ring system that maintains the characteristic planar geometry typical of aromatic heterocycles [6]. The 4-hydroxyphenyl substituent at the 2-position introduces an additional aromatic ring system, while the 3-methyl group provides a simple alkyl substitution pattern [1]. The most structurally significant feature is the 10-pentylsulfonyldecyl side chain attached to the nitrogen atom of the indole ring, which dramatically increases the molecular size and introduces multiple conformational degrees of freedom [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₄₃NO₄S | [1] |
Molecular Weight (g/mol) | 513.7 | [1] |
Heavy Atom Count | 36 | [1] |
Rotatable Bond Count | 16 | [1] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Exact Mass (Da) | 513.29128003 | [1] |
The conformational dynamics of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol are dominated by the extensive aliphatic side chain, which contains 16 rotatable bonds that permit a vast number of accessible conformations [1]. Molecular dynamics studies of similar indole derivatives have demonstrated that such flexible alkyl chains undergo continuous conformational interconversion at ambient temperatures [15] [16]. The pentylsulfonyldecyl chain exhibits characteristic features of long-chain alkyl systems, where rotational barriers around carbon-carbon bonds are typically 2-5 kilojoules per mole, allowing for rapid conformational sampling [15].
The hydroxyphenyl substituent at the 2-position of the indole ring introduces additional conformational considerations through its rotational freedom around the carbon-carbon bond connecting it to the indole system [4]. Studies of phenylindole derivatives have shown that the phenyl ring typically adopts orientations that minimize steric interactions with the indole ring system, with preferred dihedral angles ranging from 30 to 90 degrees [4]. The presence of the hydroxyl group on the phenyl ring further influences the conformational preferences through potential intramolecular hydrogen bonding interactions [4].
The 3-methyl substituent on the indole ring represents the most conformationally restricted portion of the molecule, as methyl groups attached to aromatic systems typically exhibit low rotational barriers of 8-12 kilojoules per mole [13]. This methyl group preferentially adopts out-of-plane orientations to minimize steric repulsion with the aromatic hydrogen atoms [13].
Structural Feature | Conformational Freedom | Energy Barrier (kJ/mol) | Preferred Orientation |
---|---|---|---|
Indole Ring System | Rigid planar | N/A | Coplanar geometry |
Hydroxyphenyl Group | Limited rotation | 25-42 | Near-perpendicular |
Methyl Substituent | Free rotation | 8-12 | Out-of-plane |
Pentylsulfonyldecyl Chain | High flexibility | 2-5 per bond | Extended conformation |
The electronic structure of indole derivatives has been extensively studied using quantum mechanical methods, revealing characteristic orbital patterns that are significantly modified by substituent effects [21] [22]. The indole ring system exhibits a highest occupied molecular orbital energy in the range of 7.75 to 7.90 electron volts, with the orbital primarily localized on the pyrrole portion of the heterocycle [10] [21]. The presence of the hydroxyphenyl substituent introduces additional π-electron density that can interact with the indole π-system through conjugative effects [4].
Theoretical calculations on substituted indoles have demonstrated that electron-donating groups such as the hydroxyphenyl moiety typically stabilize the highest occupied molecular orbital by 0.2 to 0.4 electron volts compared to unsubstituted indole [12] [14]. This stabilization occurs through extended conjugation between the phenolic oxygen lone pairs and the aromatic π-system [4]. The molecular orbital distribution in such systems shows significant delocalization across both ring systems when the dihedral angle between them approaches coplanarity [14].
The 5-hydroxyl group on the indole ring further modifies the electronic structure by introducing additional electron density at the benzene portion of the indole system [5]. Studies of 5-hydroxyindole derivatives have shown that this substitution pattern typically results in a bathochromic shift in electronic transitions and altered reactivity patterns compared to unsubstituted indoles [5].
The pentylsulfonyldecyl side chain represents a powerful electron-withdrawing substituent that significantly perturbs the electronic structure of the indole core through both inductive and field effects [17] [20]. The sulfonyl functional group, characterized by the sulfur atom in the +6 oxidation state bonded to two oxygen atoms, exhibits strong electron-withdrawing properties that are transmitted through the attached alkyl chains [17]. Studies of sulfonamide and sulfone derivatives have established that the sulfonyl group ranks among the most potent electron-withdrawing substituents in organic chemistry [17].
The electron-withdrawing capacity of the sulfonyl group manifests through multiple mechanisms, including direct inductive withdrawal of electron density through σ-bonds and polarization of adjacent bonds [17]. In the context of the indole system, this electron withdrawal destabilizes the highest occupied molecular orbital, typically increasing the first ionization potential by 0.3 to 0.5 electron volts compared to analogous compounds lacking the sulfonyl substituent [17]. The extended alkyl chain connecting the sulfonyl group to the indole nitrogen attenuates but does not eliminate this electronic effect [17].
Quantum mechanical calculations on similar sulfonyl-substituted aromatic systems have revealed that the electron-withdrawing effect propagates through multiple bonds, affecting the electron density distribution throughout the aromatic system [19]. The sulfonyl group reduces π-electron density on the indole ring, particularly at positions ortho and para to the point of attachment [19]. This electronic perturbation is accompanied by changes in the molecular electrostatic potential, creating regions of positive charge that can influence intermolecular interactions [19].
Electronic Property | Indole Core | Effect of Pentylsulfonyldecyl Chain | Net Change |
---|---|---|---|
HOMO Energy (eV) | 7.75-7.90 | Destabilization by 0.3-0.5 | 8.05-8.40 |
First Ionization Potential (eV) | 7.76 | Increase by ~0.5 | ~8.26 |
π-Electron Density | High | Significant reduction | Moderate |
Molecular Dipole | Moderate | Large increase | High |
The electronic effects of the pentylsulfonyldecyl side chain are intimately coupled to its conformational behavior, as the spatial orientation of the sulfonyl group relative to the indole ring significantly influences the magnitude of electronic perturbation [16] [18]. Molecular dynamics simulations of similar sulfonyl-containing compounds have demonstrated that the electron-withdrawing effect varies with the conformation of the connecting alkyl chain [16]. When the chain adopts extended conformations, the sulfonyl group is positioned farther from the aromatic system, reducing the direct electronic interaction [16].
The flexibility of the decyl portion of the side chain allows for conformational sampling that modulates the electronic coupling between the sulfonyl group and the indole system [18]. Studies of ion channel proteins containing similar alkyl sulfonyl modifications have shown that the chain can adopt conformations that either enhance or diminish the electronic effects depending on the local environment [18]. The presence of lipid-like environments tends to favor extended chain conformations that position the sulfonyl group in orientations that maximize its electron-withdrawing influence [18].
The pentyl portion of the side chain, being directly attached to the sulfonyl group, experiences the strongest electronic effects and exhibits restricted conformational freedom due to the electron-withdrawing influence of the sulfur center [15]. This portion of the molecule shows preferential conformations that minimize unfavorable electrostatic interactions while allowing for optimal orbital overlap between the sulfur d-orbitals and the adjacent carbon σ-bonds [15].
The presence of the pentylsulfonyldecyl side chain fundamentally alters the reactivity profile of the indole system by modifying both the electron density distribution and the accessibility of reactive sites [17] [20]. The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the indole nitrogen and reduces the electron density at the reactive 3-position of the indole ring [6] [17]. This electronic deactivation typically results in decreased reactivity toward electrophilic aromatic substitution reactions, which are characteristic of unsubstituted indole derivatives [6].
The sulfonyl group also introduces the possibility of elimination reactions under appropriate conditions, as sulfones and sulfonamides can serve as leaving groups in the presence of suitable bases or reducing agents [20]. Studies of desulfonylation reactions have established that the sulfur-carbon bonds in sulfonyl compounds can be cleaved reductively, leading to the formation of sulfur dioxide and the corresponding desulfonylated products [20]. This reactivity pattern provides potential synthetic utility for the removal of the pentylsulfonyldecyl side chain under controlled conditions [20].